molecular formula C21H20N4O4 B2373192 methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 941973-44-0

methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2373192
CAS No.: 941973-44-0
M. Wt: 392.415
InChI Key: NQTYNPLNTQIOBQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazolo[3,4-d]pyridazine ring, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Chemical Synthesis and Reactivity

New methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates have been synthesized via decyclization reactions of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under methanol action. These compounds were initially obtained through intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids. The structures of the synthesized compounds were confirmed using 1H NMR spectroscopy, IR spectrometry, and elemental analysis methods (Igidov et al., 2022).

Antiviral Activity

A study on the conversion of some 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems revealed the potential for antiviral applications. Specifically, selected compounds exhibited promising activities against HAV and HSV-1 viruses. This indicates the potential therapeutic applications of compounds within the same chemical family in antiviral drug development (Hashem et al., 2007).

Biological Activity and Molecular Modeling

Another research focus has been on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating significant antiprotozoal activity. These compounds have shown strong DNA affinities and remarkable in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial and Anticancer Potentials

Further studies have developed 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than doxorubicin, a reference drug. This underlines the chemical family's potential in developing new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific information on this compound, it’s hard to say what the safety hazards might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. It could potentially be used in the development of new pharmaceuticals, materials, or chemical processes .

Properties

IUPAC Name

methyl 5-[[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-12-5-7-17(13(2)9-12)25-19-16(10-22-25)14(3)23-24(20(19)26)11-15-6-8-18(29-15)21(27)28-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYNPLNTQIOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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